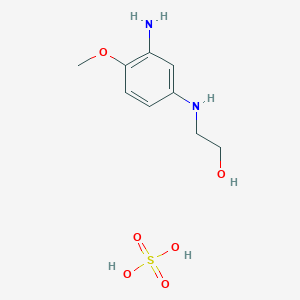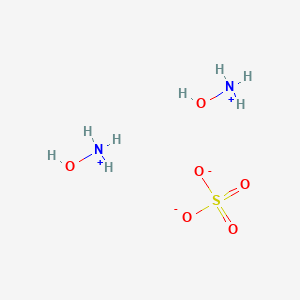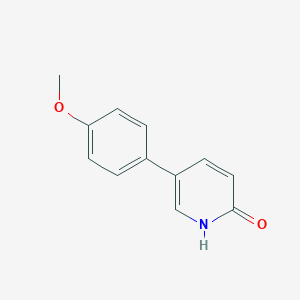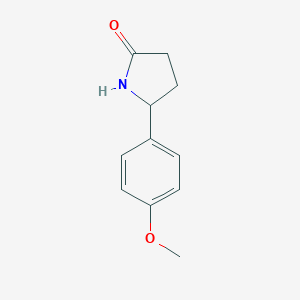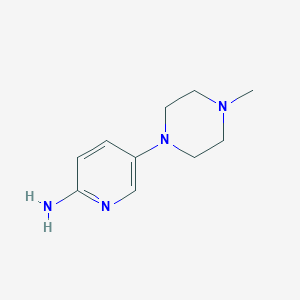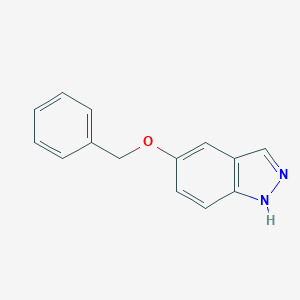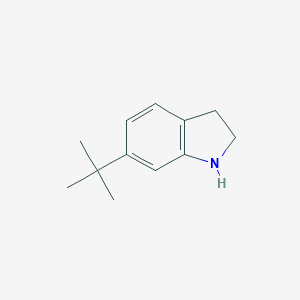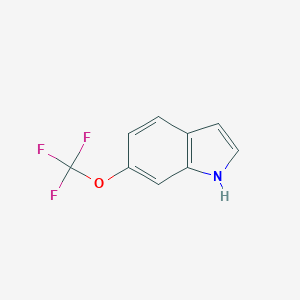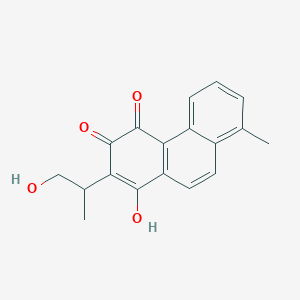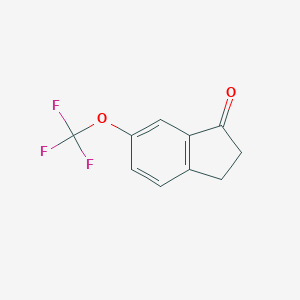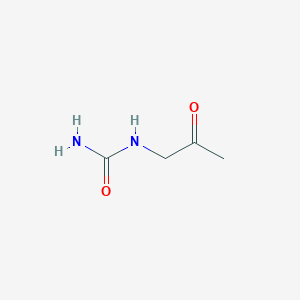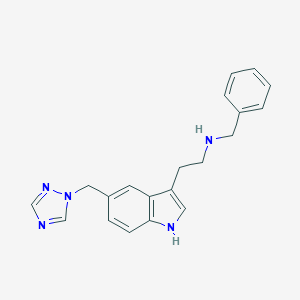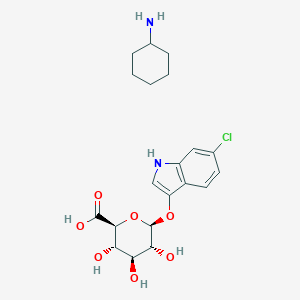
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Vue d'ensemble
Description
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, an insoluble salmon precipitate is formed that can be used in histochemical analysis of β-glucuronidase activity .
Chemical Reactions Analysis
This compound is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 442.89 . It is typically stored at -20°C and should be kept dry and protected from light .Applications De Recherche Scientifique
-
Scientific Field: Molecular Biology
- Application Summary : This compound is used as a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . Glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
- Methods of Application : The compound is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants (white) from the non-recombinants (SALMON) . In conjunction with X-glu, it is useful for simultaneous detection of GUS and Lac activities on the same plate .
- Results or Outcomes : The results of these assays are visual, with recombinant colonies appearing white and non-recombinant colonies appearing salmon-colored .
-
Scientific Field: Food and Water Safety
-
Scientific Field: Bacterial Genetics
- Application Summary : This compound is used as a reagent for selection of recombinant bacterial clones .
- Methods of Application : The compound is used in conjunction with other reagents to select for bacterial clones that have successfully incorporated a desired DNA insert .
- Results or Outcomes : The results of these assays are visual, with recombinant colonies appearing different in color from non-recombinant colonies .
-
Scientific Field: Hydrolysis Studies
- Application Summary : The compound can be used in biological studies of hydrolysis of glucuronide-based substrates mediated by tungsten, Cu2+, Fe2+, and Zn2+ .
- Methods of Application : The compound is used as a substrate in hydrolysis reactions, and the rate of hydrolysis is measured to study the activity of various metal ions .
- Results or Outcomes : The results of these studies would provide insights into the role of these metal ions in glucuronide hydrolysis .
-
Scientific Field: Plant Biology
- Application Summary : The compound is used for detection of GUS expression in plant cells and tissues .
- Methods of Application : The compound is used in conjunction with other reagents to detect the expression of the GUS gene in plant cells and tissues .
- Results or Outcomes : The results of these assays are visual, with cells expressing the GUS gene appearing different in color from cells that do not express the gene .
- Scientific Field: Biochemical Assays
- Application Summary : This compound is used as a chromogenic substrate for β-glucuronidase, yielding a salmon-colored precipitate upon cleavage .
- Methods of Application : The compound is used in biochemical assays to study the activity of β-glucuronidase .
- Results or Outcomes : The results of these assays would provide insights into the activity of β-glucuronidase .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



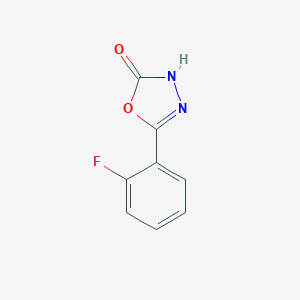
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
